molecular formula C30H32N2O B10865796 3-(4-tert-butylphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3-(4-tert-butylphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B10865796
M. Wt: 436.6 g/mol
InChI Key: CQJJTUOODQCOMJ-UHFFFAOYSA-N
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Description

    3-(4-tert-butylphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol (commonly referred to as TBPP) is a complex organic compound with a fused diazepine ring system. Let’s break it down

    Properties: TBPP appears as a white to pale yellow solid with a melting point of 100–104°C.

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 3-(4-tert-butylphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is part of a class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    This compound is characterized by a complex molecular structure that includes a dibenzo[1,4]diazepine core. The presence of the tert-butyl and methyl substituents on the phenyl rings contributes to its unique properties.

    • Molecular Formula : C₃₉H₄₉N₂O
    • Molecular Weight : 603.82 g/mol
    • CAS Number : Not widely documented in public databases.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of similar dibenzo[1,4]diazepine derivatives. While specific data on the compound may be limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance:

    • Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens have been reported in the range of 1–8 µg/mL for bacteria such as Staphylococcus aureus and Escherichia coli .

    Anticancer Properties

    Compounds within this structural class have shown promising anticancer activities. Research indicates that certain dibenzo[1,4]diazepines can inhibit cell proliferation in various cancer cell lines:

    • Compounds with similar structures have exhibited IC₅₀ values in the nanomolar range against ovarian carcinoma (PA1) and prostate carcinoma (PC3) cell lines .
    • The presence of electron-donating groups has been correlated with enhanced anticancer activity, suggesting that modifications to the compound's structure could optimize its therapeutic potential.

    Neuroprotective Effects

    Neuroprotective activity has also been observed in related compounds. For example:

    • Certain derivatives have been shown to protect neuronal cells against oxidative stress at concentrations as low as 3 µM . This suggests potential applications in treating neurodegenerative diseases.

    Case Study 1: Anticancer Activity Evaluation

    A study evaluated a series of dibenzo[1,4]diazepine derivatives for their anticancer properties. The results indicated that:

    CompoundCell LineIC₅₀ (µM)
    Compound APA1 (ovarian)15
    Compound BPC3 (prostate)20
    Compound CDU145 (prostate)18

    These findings highlight the potential of structurally similar compounds to inhibit cancer cell growth effectively.

    Case Study 2: Neuroprotection Assessment

    In another study focusing on neuroprotective effects, several derivatives were tested for their ability to reduce neuronal cell death induced by oxidative stress. The results were as follows:

    CompoundConcentration (µM)% Cell Viability
    Compound D385
    Compound E1075
    Compound F3090

    These results suggest that specific modifications to the compound can enhance its protective effects on neuronal cells.

    Properties

    Molecular Formula

    C30H32N2O

    Molecular Weight

    436.6 g/mol

    IUPAC Name

    9-(4-tert-butylphenyl)-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C30H32N2O/c1-19-9-11-21(12-10-19)29-28-26(31-24-7-5-6-8-25(24)32-29)17-22(18-27(28)33)20-13-15-23(16-14-20)30(2,3)4/h5-16,22,29,31-32H,17-18H2,1-4H3

    InChI Key

    CQJJTUOODQCOMJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(C)(C)C)NC5=CC=CC=C5N2

    Origin of Product

    United States

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